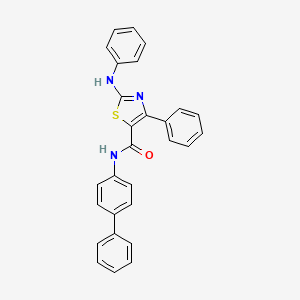

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist einen Thiazolring auf, der ein fünfgliedriger Ring ist, der sowohl Schwefel- als auch Stickstoffatome enthält und mit Biphenyl-, Phenyl- und Phenylaminogruppen substituiert ist. Das Vorhandensein dieser funktionellen Gruppen trägt zu seiner vielfältigen chemischen Reaktivität und potenziellen Verwendbarkeit in der pharmazeutischen Chemie, Materialwissenschaft und organischen Synthese bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch die Hantzsch-Thiazolsynthese synthetisiert werden, die die Kondensation von α-Halogenketonen mit Thioharnstoff unter basischen Bedingungen beinhaltet.

Einführung der Biphenylgruppe: Die Biphenylgruppe kann durch eine Suzuki-Kupplungsreaktion eingeführt werden, bei der eine Biphenylborsäure mit einem halogenierten Thiazolderivat in Gegenwart eines Palladiumkatalysators reagiert.

Anlagerung der Phenylaminogruppe: Die Phenylaminogruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein Amin mit einem halogenierten Thiazolderivat reagiert.

Bildung der Carboxamidgruppe: Die Carboxamidgruppe kann durch Umsetzen des Thiazolderivats mit einem geeigneten Carbonsäurederivat, wie z. B. einem Säurechlorid, in Gegenwart einer Base gebildet werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen katalytischen Systemen und Prinzipien der grünen Chemie umfassen, um die Effizienz und Nachhaltigkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, wodurch möglicherweise ihre Reaktivität und Eigenschaften verändert werden.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- oder Heck-Reaktionen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) können verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Br₂, Cl₂) und Nucleophile (z. B. Amine, Alkohole) werden häufig verwendet.

Kupplungsreaktionen: Palladiumkatalysatoren (z. B. Pd(PPh₃)₄) und Basen (z. B. K₂CO₃) sind typisch für Kupplungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl-, Aryl- oder Heteroarylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen, wie z. B. Proteinen und Nukleinsäuren, zu untersuchen. Seine strukturellen Merkmale machen es zu einem potenziellen Kandidaten für die Entwicklung neuer biochemischer Sonden oder Therapeutika.

Medizin

In der pharmazeutischen Chemie wird N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid auf seine potenziellen pharmakologischen Eigenschaften untersucht. Es kann Aktivität gegen verschiedene biologische Zielstrukturen aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung in Bereichen wie Onkologie, Infektionskrankheiten und neurologischen Erkrankungen macht.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern oder Leuchtdioden (LEDs) eingesetzt werden. Seine elektronischen Eigenschaften und Stabilität machen es für Anwendungen in elektronischen Geräten und der Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren, deren Aktivität modulieren und zu verschiedenen physiologischen Effekten führen. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen System und Ziel ab.

Analyse Chemischer Reaktionen

Types of Reactions

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a potential candidate for the development of new biochemical probes or therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties and stability make it suitable for applications in electronic devices and materials science.

Wirkmechanismus

The mechanism of action of N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological system and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Phenyl-4-biphenylamin: Diese Verbindung teilt die Biphenyl- und Phenylaminogruppen, fehlt aber den Thiazol- und Carboxamidfunktionalitäten.

4-Phenyl-2-(phenylamino)-1,3-thiazol: Ähnlich in der Struktur, aber ohne die Biphenyl- und Carboxamidgruppen.

N-(Biphenyl-4-yl)-4-phenyl-1,3-thiazol-5-carboxamid: Fehlt die Phenylaminogruppe.

Einzigartigkeit

N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm eine unterschiedliche chemische Reaktivität und potenzielle Anwendungen verleihen. Das Vorhandensein des Thiazolrings, des Biphenyls, des Phenylamins und der Carboxamidgruppen ermöglicht eine große Bandbreite an chemischen Modifikationen und Interaktionen, was es zu einer vielseitigen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazol-5-carboxamid und hebt seine Synthese, Reaktivität, Anwendungen und einzigartigen Eigenschaften hervor.

Eigenschaften

Molekularformel |

C28H21N3OS |

|---|---|

Molekulargewicht |

447.6 g/mol |

IUPAC-Name |

2-anilino-4-phenyl-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C28H21N3OS/c32-27(29-24-18-16-21(17-19-24)20-10-4-1-5-11-20)26-25(22-12-6-2-7-13-22)31-28(33-26)30-23-14-8-3-9-15-23/h1-19H,(H,29,32)(H,30,31) |

InChI-Schlüssel |

GJVYYXKVQZLKGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)

![N-(6-methylheptan-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12159836.png)

![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)

![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)

![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)

![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)

![8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B12159881.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12159888.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)